Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride
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Overview
Description
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is a chemical compound with the molecular formula C41H38ClOP2+. It is known for its unique structure, which includes a triphenylphosphonium group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride typically involves the reaction of pentane-1,5-diylbis(triphenylphosphonium) bromide with appropriate reagents. One common method includes the use of n-butyllithium (nBuLi) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the purity of reagents and solvents, maintaining controlled reaction conditions, and using industrial-grade equipment to handle larger quantities of materials.
Chemical Reactions Analysis
Types of Reactions
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nBuLi, THF, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phosphonium salts, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as targeting specific cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride involves its interaction with molecular targets, particularly within the mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria, where it can exert its effects. This includes disrupting mitochondrial function, which can lead to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Propane-1,3-diylbis(triphenylphosphonium) bromide
- Butane-1,4-diylbis(triphenylphosphonium) bromide
- Hexane-1,6-diylbis(triphenylphosphonium) bromide
- Heptane-1,7-diylbis(triphenylphosphonium) bromide
- Octane-1,8-diylbis(triphenylphosphonium) bromide
Uniqueness
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is unique due to its specific structure, which includes an oxopentane group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C41H38ClOP2+ |
---|---|
Molecular Weight |
644.1 g/mol |
IUPAC Name |
(3-oxo-5-triphenylphosphaniumylpentyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C41H38OP2.ClH/c42-35(31-33-43(36-19-7-1-8-20-36,37-21-9-2-10-22-37)38-23-11-3-12-24-38)32-34-44(39-25-13-4-14-26-39,40-27-15-5-16-28-40)41-29-17-6-18-30-41;/h1-30H,31-34H2;1H/q+2;/p-1 |
InChI Key |
LMGNZFSXWYSSJW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Origin of Product |
United States |
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